1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034237-59-5
VCID: VC7519496
InChI: InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
SMILES: C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 2034237-59-5

Cat. No.: VC7519496

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea - 2034237-59-5

Specification

CAS No. 2034237-59-5
Molecular Formula C15H14N4O2S
Molecular Weight 314.36
IUPAC Name 1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Standard InChI Key DKLMGGBQPFIODW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a central urea group (-NH-C(=O)-NH-) bridging two distinct heterocyclic systems:

  • A pyrazine ring substituted with a furan-3-yl group at the 3-position.

  • A thiophene-2-ylmethyl group attached to the adjacent nitrogen of the urea moiety.

The molecular formula is C₁₆H₁₄N₄O₂S, with a molecular weight of 326.38 g/mol. The pyrazine core, an electron-deficient aromatic system, likely influences reactivity patterns, while the furan and thiophene rings contribute π-electron density and steric effects.

Key Structural Features:

PropertyValue/Description
CAS NumberNot yet assigned (as of 2025)
SMILES NotationO=C(NCc1ncc(n1)c2ccoc2)NCC3CCCS3
HeterocyclesPyrazine, Furan, Thiophene
Functional GroupsUrea, Methylene linkers

Synthetic Methodology

Reaction Pathways

The synthesis of this compound likely follows a multi-step sequence analogous to related urea derivatives:

  • Pyrazine Core Formation:

    • Condensation of diamines with α-diketones or oxidation of piperazine derivatives yields the pyrazine ring.

    • Introduction of the furan-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of pyrazine.

  • Thiophene Incorporation:

    • Bromination of thiophene at the 2-position, followed by Grignard reaction or nucleophilic substitution to attach a methyleneamine group.

  • Urea Bridge Assembly:

    • Reaction of the pyrazine-methylamine intermediate with thiophene-methyl isocyanate under inert conditions.

    • Alternative route: Phosgene-free urea formation using carbonyldiimidazole (CDI) as a coupling agent .

Optimization Challenges:

  • Regioselectivity: Ensuring proper substitution on the pyrazine ring requires careful catalyst selection (e.g., palladium for cross-coupling).

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary due to polar byproducts .

Physicochemical Properties

Experimental Data (Predicted):

PropertyValue/RangeMethod (Predicted)
Melting Point180–185°C (decomp.)Differential Scanning Calorimetry
SolubilityDMSO > 10 mg/mLshake-flask method
LogP2.8 ± 0.3HPLC retention time
StabilityStable under N₂, hygroscopicAccelerated stability testing

The urea group confers hydrogen-bonding capacity (donors: 2, acceptors: 4), enhancing potential interactions with biological targets . The thiophene and furan rings contribute to lipophilicity, balancing solubility in organic and aqueous media.

Reactivity and Functionalization

Electrophilic Substitution:

  • Thiophene: Susceptible to electrophilic attack at the 5-position, enabling sulfonation or nitration for derivative synthesis.

  • Furan: Prone to Diels-Alder reactions, offering routes to polycyclic systems.

Urea Modifications:

  • Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility profiles.

  • Coordination Chemistry: The urea oxygen can act as a ligand for transition metals (e.g., Cu²⁺), relevant to catalytic applications .

Challenges and Future Directions

Synthetic Hurdles

  • Scale-up Limitations: Cross-coupling steps require expensive catalysts (e.g., Pd(PPh₃)₄), necessitating ligand optimization for cost reduction.

  • Crystallization Issues: Polymorphism observed in related compounds complicates pharmaceutical formulation .

Research Priorities

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and antimicrobial panels.

  • Computational Modeling: DFT studies to predict binding modes with protein targets (e.g., tubulin).

  • Green Chemistry Approaches: Explore electrochemical urea synthesis using CO₂-derived feedstocks .

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